molecular formula C23H31N3O2S2 B2924057 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one CAS No. 2034434-15-4

5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one

Cat. No.: B2924057
CAS No.: 2034434-15-4
M. Wt: 445.64
InChI Key: LZSRQOPGYHOICS-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a chemical compound supplied for research and development purposes. It has the CAS Registry Number 2034434-15-4 . The compound has a molecular formula of C 23 H 31 N 3 O 2 S 2 and a molecular weight of 445.64 g/mol . This molecule is a complex hybrid structure featuring two distinct pharmacophoric elements: a 1,2-dithiolane (lipoic acid analog) moiety and a 3-(o-tolyl)-1,2,4-oxadiazole group connected via a piperidine-pentanone linker . The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities and is often explored for its potential to modulate various protein targets . Researchers may be interested in this specific compound for screening in novel therapeutic discovery projects or as a synthetic intermediate. This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S2/c1-17-7-2-4-10-20(17)23-24-21(28-25-23)15-18-8-6-13-26(16-18)22(27)11-5-3-9-19-12-14-29-30-19/h2,4,7,10,18-19H,3,5-6,8-9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSRQOPGYHOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCCCC4CCSS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one (CAS Number: 2034434-15-4) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of the compound is characterized by a dithiolan moiety and a piperidine ring, which are known for their biological significance. Below are the key chemical properties:

PropertyValue
Molecular FormulaC23H31N3O2S2
Molecular Weight445.6 g/mol
CAS Number2034434-15-4

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • COX Inhibition : Preliminary studies suggest that it may exhibit inhibition against cyclooxygenase (COX) enzymes, particularly COX-II. COX inhibitors are significant in managing inflammation and pain.
  • Antioxidant Activity : The presence of dithiolane may provide antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : The piperidine derivative may influence neurotransmitter systems, suggesting possible neuroprotective roles.

In Vitro Studies

A study examining the compound's effect on COX enzymes revealed moderate inhibitory activity against COX-I and more pronounced effects against COX-II. The IC50 values for various derivatives in this class ranged from 0.52 to 22.25 μM, indicating potential for anti-inflammatory applications .

Case Studies

  • Anti-inflammatory Activity : In vivo studies demonstrated that similar compounds within the dithiolan class exhibited significant anti-inflammatory effects, with one derivative showing up to 64.28% inhibition compared to standard treatments like Celecoxib .
  • Neuroprotective Effects : Research involving similar piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter release and reduction of neuroinflammation .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
COX InhibitionModerate inhibition against COX-I/II
Anti-inflammatorySignificant reduction in inflammation
AntioxidantPotential to reduce oxidative stress
NeuroprotectiveModulation of neurotransmitter systems

Comparison with Similar Compounds

Key Structural Analog: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS: 1705207-39-1)

This compound shares structural similarities with the target molecule but differs in critical regions (Table 1) :

Table 1: Structural and Molecular Comparison
Feature Target Compound CAS 1705207-39-1
Core Structure Pentan-1-one chain with dithiolane Methanone linkage with triazole
Key Functional Groups 1,2-Dithiolane, oxadiazole, piperidine 1,2,4-Triazole, oxadiazole, piperidine
Molecular Formula Not provided (estimated: ~C22H28N4O2S2) C18H20N6O2
Molecular Weight Not provided (estimated: ~468.6 g/mol) 352.4 g/mol
Physicochemical Data Not available Density, melting point, and MSDS data unavailable
Functional Implications :
  • Dithiolane vs. Triazole : The dithiolane group in the target compound may confer antioxidant or metal-chelating properties, whereas the triazole in CAS 1705207-39-1 could enhance hydrogen bonding or target kinase enzymes .
  • Chain Length: The pentan-1-one chain in the target compound might improve membrane permeability compared to the shorter methanone linkage in the analog.

Broader Context of Oxadiazole-Containing Compounds

  • Antimicrobial Activity : Substituted oxadiazoles exhibit efficacy against bacterial and fungal pathogens .
  • Metabolic Stability : The oxadiazole ring resists enzymatic degradation, improving drug half-life .
  • Structural Versatility : Modifications at the oxadiazole 3-position (e.g., o-tolyl) tailor steric and electronic properties for target specificity.

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